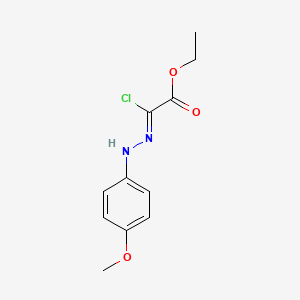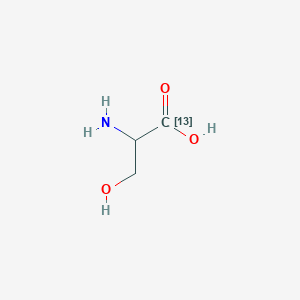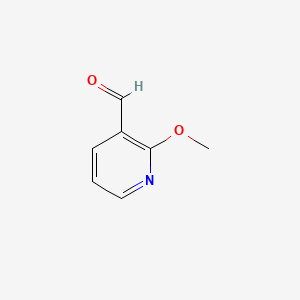
2-甲氧基烟碱醛
概述
描述
科学研究应用
2-Methoxy-3-pyridinecarboxaldehyde is extensively used in diverse scientific research applications :
Chemistry: It serves as a crucial reagent in organic synthesis and acts as a catalyst in the synthesis of heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions, particularly as an inhibitor of cytochrome P450, a vital enzyme involved in various metabolic processes.
Industry: It is employed in the production of advanced materials and fine chemicals.
作用机制
Pharmacokinetics
The pharmacokinetic properties of 2-Methoxynicotinaldehyde include high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests moderate lipophilicity, which could influence its distribution within the body . The compound is very soluble, which could impact its bioavailability .
Action Environment
The action of 2-Methoxynicotinaldehyde could be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, pH, and the presence of other compounds . .
生化分析
Biochemical Properties
2-Methoxypyridine-3-Carbaldehyde plays a crucial role in various biochemical reactions. It serves as an inhibitor of cytochrome P450, a vital enzyme involved in numerous metabolic processes . By inhibiting cytochrome P450, 2-Methoxypyridine-3-Carbaldehyde can modulate the metabolism of various substrates, including drugs and endogenous compounds . Additionally, it acts as a catalyst in the synthesis of heterocyclic compounds and serves as a starting material for the preparation of pyridine derivatives and analogues .
Cellular Effects
2-Methoxypyridine-3-Carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been identified as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, 2-Methoxypyridine-3-Carbaldehyde can enhance cholinergic signaling, which may have implications for neuroprotection and the treatment of neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of 2-Methoxypyridine-3-Carbaldehyde involves its interaction with specific biomolecules. It binds to the active site of cytochrome P450, inhibiting its enzymatic activity . This binding interaction prevents the metabolism of certain substrates, leading to altered metabolic pathways . Additionally, 2-Methoxypyridine-3-Carbaldehyde can inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxypyridine-3-Carbaldehyde can change over time. The compound is relatively stable, but it may undergo degradation under certain conditions . Long-term studies have shown that 2-Methoxypyridine-3-Carbaldehyde can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects may include prolonged inhibition of cytochrome P450 and acetylcholinesterase, leading to altered metabolic and signaling pathways .
Dosage Effects in Animal Models
The effects of 2-Methoxypyridine-3-Carbaldehyde vary with different dosages in animal models. At low doses, the compound can effectively inhibit cytochrome P450 and acetylcholinesterase without causing significant toxicity . At higher doses, 2-Methoxypyridine-3-Carbaldehyde may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
2-Methoxypyridine-3-Carbaldehyde is involved in several metabolic pathways. It interacts with cytochrome P450, modulating the metabolism of various substrates . This interaction can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of cells and tissues . Additionally, 2-Methoxypyridine-3-Carbaldehyde can influence the activity of other enzymes and cofactors involved in metabolic processes .
Transport and Distribution
The transport and distribution of 2-Methoxypyridine-3-Carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The distribution of 2-Methoxypyridine-3-Carbaldehyde may vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
2-Methoxypyridine-3-Carbaldehyde exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the interaction of 2-Methoxypyridine-3-Carbaldehyde with its target biomolecules, such as cytochrome P450 and acetylcholinesterase, thereby modulating their activity .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-pyridinecarboxaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-methoxypyridine with a suitable aldehyde precursor under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2-Methoxy-3-pyridinecarboxaldehyde often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions: 2-Methoxy-3-pyridinecarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include pyridine derivatives and analogues, which are valuable intermediates in organic synthesis .
相似化合物的比较
- 3-Methoxypyridine-2-Carbaldehyde
- 5-Bromo-2-Methoxy-3-pyridinecarboxaldehyde
Comparison: 2-Methoxy-3-pyridinecarboxaldehyde stands out due to its unique combination of chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and ease of synthesis . These attributes make it particularly valuable in both academic research and industrial applications.
属性
IUPAC Name |
2-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-6(5-9)3-2-4-8-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFFMIDNNWOQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501579 | |
| Record name | 2-Methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71255-09-9 | |
| Record name | 2-Methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxypyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 2-methoxynicotinaldehyde used in the synthesis of a caffeic acid analogue?
A1: The research aimed to synthesize 1-hydroxy-2-pyridone analogues of caffeic acid to investigate their antioxidant properties. 2-Methoxynicotinaldehyde served as a starting material for synthesizing the 4-substituted 1-hydroxy-2-pyridone analogue. This choice stemmed from the unavailability of 2-methoxynicotinaldehyde commercially and the researchers' previous findings suggesting that replacing catechol with 1-hydroxy-2-pyridone could yield compounds with similar biological activity. []
Q2: What challenges did the researchers face in using 2-methoxynicotinaldehyde, and how did they overcome them?
A2: The researchers highlighted that 2-methoxynicotinaldehyde was not commercially available. [] To overcome this, they devised a multi-step synthesis starting from methyl 2-chloroisonicotinate. This involved reacting methyl 2-chloroisonicotinate with sodium methoxide, followed by reduction and partial oxidation steps to finally yield the desired 2-methoxynicotinaldehyde.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



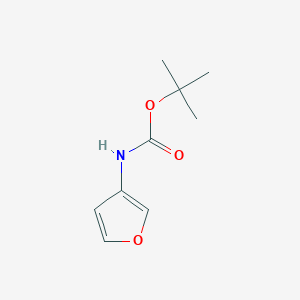
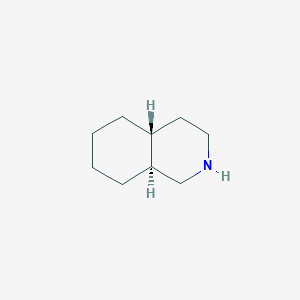
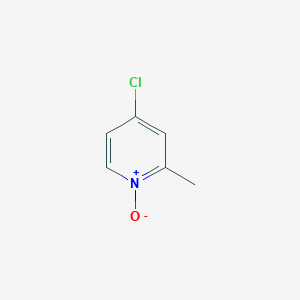

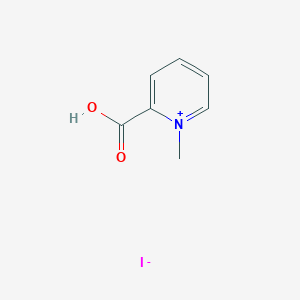
![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)
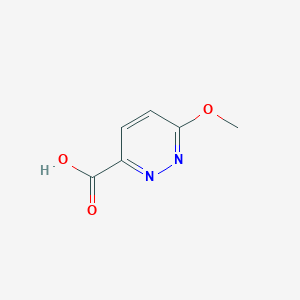
![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)
